molecular formula C19H20N4O2 B2491544 (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea CAS No. 941894-96-8

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea

货号: B2491544
CAS 编号: 941894-96-8
分子量: 336.395
InChI 键: KYPFMRTZLUZWMG-OQKWZONESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic organic compound belonging to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core, a butyl group, and a phenylurea moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Butyl Group: The butyl group is introduced via alkylation reactions using butyl halides under basic conditions.

    Formation of the Phenylurea Moiety: The phenylurea moiety is formed by reacting the quinazolinone intermediate with phenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenylurea moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, each with distinct chemical and biological properties.

科学研究应用

Anticancer Potential

Research indicates that compounds similar to (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea exhibit promising anticancer activities. Quinazoline derivatives have been studied for their ability to inhibit matrix metalloproteinases (MMPs), which play a crucial role in cancer metastasis and tissue remodeling. In vitro studies have shown that these derivatives can induce apoptosis in cancer cell lines, making them potential candidates for further development as anticancer therapeutics .

Enzyme Inhibition

The compound has shown potential as an inhibitor of various enzymes, particularly those involved in inflammatory processes and cancer progression. The structure allows for interactions with active sites of enzymes, leading to inhibition that can reduce tumor growth and metastasis .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various quinazoline derivatives, including this compound against the MDA-MB 231 breast cancer cell line. Results indicated that this compound exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting its potential as a lead compound for further development .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibitory effects of quinazoline derivatives on MMPs. The results demonstrated that this compound effectively inhibited MMP activity in vitro, which correlated with reduced invasiveness in cancer cell models .

作用机制

The mechanism of action of (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as proliferation, apoptosis, and signal transduction.

相似化合物的比较

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Phenylurea Derivatives: Compounds with phenylurea moieties but different core structures.

Uniqueness

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is unique due to its specific combination of a quinazolinone core, a butyl group, and a phenylurea moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

生物活性

(E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea is a synthetic compound belonging to the quinazolinone class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

PropertyValue
Molecular Formula C19H19ClN4O2
Molecular Weight 370.84 g/mol
CAS Number 941946-02-7
IUPAC Name 1-(3-butyl-2-oxoquinazolin-4-yl)-3-(4-chlorophenyl)urea
SMILES Notation CCCC(N1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)Cl)

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly kinases involved in cell signaling pathways. This interaction may lead to inhibition of specific enzymes or receptors, which can result in anticancer effects and other therapeutic benefits.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit kinases that are crucial for cancer cell proliferation.
  • Antioxidant Activity : It may exhibit antioxidant properties by modulating oxidative stress pathways.
  • Cytoprotective Effects : Studies suggest it could protect cellular components from damage due to external stressors.

Biological Activities

Research indicates that quinazolinone derivatives, including this compound, possess significant biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential in cancer therapy:

  • In vitro Studies : The compound has shown promising results in inhibiting the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Cytoprotective Effects

Research on related compounds has demonstrated cytoprotective properties against DNA damage and oxidative stress:

  • Mechanism : It may enhance the expression of detoxifying enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), providing protection against carcinogenic agents .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis and inhibition of cell migration .

Study 2: Cytoprotective Mechanisms

Another investigation focused on the cytoprotective effects of related quinazolinone derivatives against oxidative stress-induced damage in fibroblast cells. These compounds were shown to reduce DNA strand breaks and improve mitochondrial function when pre-treated before exposure to oxidative agents .

常见问题

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-1-(3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)-3-phenylurea?

The synthesis typically involves coupling 3-butyl-2-oxo-2,3-dihydroquinazolin-4(1H)-one with phenylurea derivatives. Key steps include:

  • Condensation reactions : Use hydrazine hydrate or phenylhydrazine in refluxing ethanol to form hydrazone intermediates .
  • Cyclization : Employ reagents like thiourea or urea under acidic conditions to generate the quinazolinone core .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) ensure purity.
    Characterization requires 1H/13C NMR, IR, and mass spectrometry to confirm regiochemistry and purity .

Q. How can the structural integrity of this compound be validated post-synthesis?

A multi-technique approach is critical:

  • Spectroscopy : 1H NMR (δ 7.2–8.1 ppm for aromatic protons) and IR (C=O stretch at ~1680 cm⁻¹) confirm the quinazolinone scaffold .
  • X-ray crystallography : Resolve E/Z isomerism and hydrogen bonding patterns in the urea moiety .
  • Elemental analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What preliminary assays are suitable for evaluating its biological activity?

  • Anticancer screening : Use MTT assays against P-gp-expressing cancer cell lines (e.g., nasopharyngeal carcinoma KB-V1) at 1–100 µM .
  • Antimicrobial testing : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme inhibition : Measure α-glucosidase or kinase inhibition via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Substituent variation : Introduce electron-withdrawing groups (e.g., F, Cl) at the phenyl ring to enhance cytotoxicity .
  • Scaffold hybridization : Fuse with triazole or thiazole moieties to improve metabolic stability .
  • Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify interactions with targets like EGFR or topoisomerase II .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., NIH-3T3 vs. HeLa cells) .
  • Metabolic profiling : Use LC-MS to identify metabolites that may antagonize parent compound effects .
  • Environmental factors : Control variables like pH, temperature, and serum content in cell culture media .

Q. How can computational modeling enhance the design of derivatives?

  • DFT calculations : Optimize geometries (Gaussian 09) and predict redox potentials for stability assessment .
  • MD simulations : Analyze binding dynamics with ATP-binding cassette transporters (e.g., P-gp) over 100-ns trajectories .
  • ADMET prediction : Use SwissADME to forecast bioavailability, CYP450 interactions, and toxicity .

Q. What experimental designs assess environmental persistence and ecotoxicity?

  • Fate studies : Track degradation in soil/water matrices via HPLC-UV under simulated sunlight (λ = 254 nm) .
  • Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48-h LC50) and algal growth inhibition assays .
  • Bioaccumulation : Measure log Kow values using shake-flask methods to predict environmental partitioning .

属性

CAS 编号

941894-96-8

分子式

C19H20N4O2

分子量

336.395

IUPAC 名称

1-(3-butyl-2-oxoquinazolin-4-yl)-3-phenylurea

InChI

InChI=1S/C19H20N4O2/c1-2-3-13-23-17(15-11-7-8-12-16(15)21-19(23)25)22-18(24)20-14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H2,20,22,24)

InChI 键

KYPFMRTZLUZWMG-OQKWZONESA-N

SMILES

CCCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=CC=C3

溶解度

not available

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。